molecular formula C13H20N4O3 B4187219 2-{4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}ethanol

2-{4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}ethanol

Cat. No. B4187219
M. Wt: 280.32 g/mol
InChI Key: GQUYZRXPMHXBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}ethanol, commonly known as MNE, is a chemical compound that has been widely studied for its potential use in scientific research. MNE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Scientific Research Applications

Microwave-Assisted Synthesis

  • Application : In 2020, a study by Hadiyal et al. explored the microwave-assisted one-pot synthesis of polysubstituted 4H-Pyran derivatives, showcasing the compound's potential in creating anticancer agents. This process involved a succession of Knoevenagel condensation, Michael addition, and intramolecular cyclization, revealing its efficiency in synthesizing compounds with potential anticancer activity (Hadiyal et al., 2020).

Kinetics and Mechanisms of Reactions

  • Application : The kinetics and mechanisms of reactions involving similar compounds were studied by Castro et al. in 2001. This research provides insights into the behavior of these compounds in various chemical reactions, which is crucial for understanding their potential applications in synthesis and industrial processes (Castro et al., 2001).

Synthesis and Crystal Structure Analysis

  • Application : Zhang et al. in 2015 reported on the synthesis and crystal structure of a derivative, highlighting its potential use in developing materials for solar cells. The study emphasized the compound’s good π-conjugation properties, suggesting its utility in the field of materials science, especially for solar energy applications (Zhang et al., 2015).

Synthesis of Derivatives

  • Application : Research by Jin-peng Wang in 2013 focused on the synthesis of a derivative of the compound, optimizing various technological parameters. This study underscores the compound’s versatility in chemical synthesis, providing a foundation for further research and application in various fields (Wang Jin-peng, 2013).

Applications in Coordination and Supramolecular Chemistry

  • Application : A 2013 study by Cheadle et al. discussed the synthesis of a multidentate bifunctional organic ligand related to the compound. This research highlights its potential use in coordination and supramolecular chemistry, emphasizing its role as a versatile building block (Cheadle et al., 2013).

properties

IUPAC Name

2-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-14-12-10-11(2-3-13(12)17(19)20)16-6-4-15(5-7-16)8-9-18/h2-3,10,14,18H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYZRXPMHXBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCN(CC2)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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